1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC14949536
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O4S |
|---|---|
| Molecular Weight | 336.37 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-6-oxo-N-pyridin-3-yl-4,5-dihydropyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N4O4S/c19-13-4-3-12(14(20)16-10-2-1-6-15-8-10)17-18(13)11-5-7-23(21,22)9-11/h1-2,6,8,11H,3-5,7,9H2,(H,16,20) |
| Standard InChI Key | JUHZUHRMNRSGTN-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CN=CC=C3 |
Introduction
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a synthetic organic compound characterized by its intricate molecular structure, which includes a pyridazine ring, a pyridine moiety, and a thiolane ring with a sulfone functional group. These features make it an attractive candidate for applications in medicinal chemistry, organic synthesis, and material science.
Synthetic Routes
The synthesis of this compound involves the following key steps:
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Formation of the Pyridazine Ring:
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Condensation of hydrazine with a diketone.
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Introduction of the Pyridine Moiety:
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Achieved through nucleophilic substitution reactions.
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Cyclization to Form the Thiolane Ring:
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Cyclization reaction between a suitable thiol and an alkene.
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Oxidation to Sulfone:
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Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
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Final Coupling Reaction:
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The pyridazine derivative is coupled with the pyridine moiety and thiolane sulfone under optimized conditions.
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Industrial Production
For large-scale production, continuous flow reactors and automated synthesis platforms are utilized to improve yield and purity.
Types of Reactions
The compound exhibits diverse chemical reactivity:
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Oxidation: Can be further oxidized to introduce additional oxygen-containing groups.
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Reduction: Sulfone groups can be reduced back to thiols or sulfides.
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Substitution: Nucleophilic or electrophilic substitution at pyridine or pyridazine rings.
Common Reagents
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Substitution | Halogens, alkyl halides, amines |
Medicinal Chemistry
The structural complexity of this compound makes it a promising candidate for drug discovery efforts targeting enzyme inhibition or receptor modulation.
Organic Synthesis
It serves as a versatile building block for synthesizing more complex molecules.
Material Science
The unique properties of this molecule may contribute to the development of functional materials with specific applications.
Biological Activity
Preliminary studies suggest that this compound may exhibit biological activity through mechanisms such as enzyme inhibition or receptor binding due to its sulfonamide and pyridine functional groups.
Comparison with Similar Compounds
| Compound | Distinguishing Features |
|---|---|
| 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-triazol-1yl)pyridin-3-yl]urea | Contains triazole instead of pyridazine |
| N-(3-cyano-benzothiophenyl)-2-[thiadiazol-sulfanyl]acetamide | Includes thiadiazole functionality |
| This Compound (Target) | Unique combination of pyridazine ring and sulfone-functionalized thiolane |
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